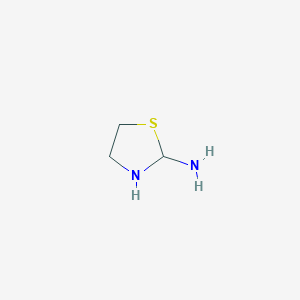
2-Thiazolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinamine is a heterocyclic organic compound featuring a five-membered ring with a sulfur atom at the first position and a nitrogen atom at the third position. This compound is known for its diverse biological activities and is a key building block in the synthesis of various bioactive molecules. The presence of sulfur and nitrogen in its structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiazolidinamine can be synthesized through several methods. One common approach involves the condensation of a thiol with an aldehyde or ketone. For example, the reaction between cysteamine hydrochloride and an aldehyde in the presence of a base like triethylamine can yield this compound . Another method involves the use of 1,1-bis(methylthio)-2-nitroethylene and aromatic aldehydes in a one-pot reaction .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to improve yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolidinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidines .
Scientific Research Applications
2-Thiazolidinamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and catalysts.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Thiazolidinamine involves its interaction with various molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and leading to therapeutic effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme function . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are used as antidiabetic agents and share a similar thiazolidine ring structure.
Uniqueness: 2-Thiazolidinamine is unique due to its versatile reactivity and wide range of biological activities. Unlike thiazolidinediones, which are primarily used for diabetes treatment, this compound has broader applications in antimicrobial, anticancer, and anti-inflammatory research .
Properties
CAS No. |
50283-09-5 |
|---|---|
Molecular Formula |
C3H8N2S |
Molecular Weight |
104.18 g/mol |
IUPAC Name |
1,3-thiazolidin-2-amine |
InChI |
InChI=1S/C3H8N2S/c4-3-5-1-2-6-3/h3,5H,1-2,4H2 |
InChI Key |
VJVCQKOMUMNIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


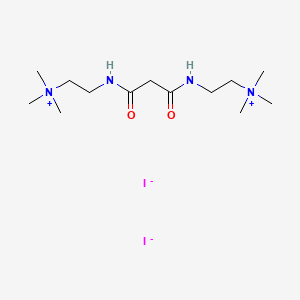
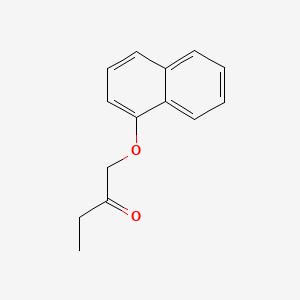
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)




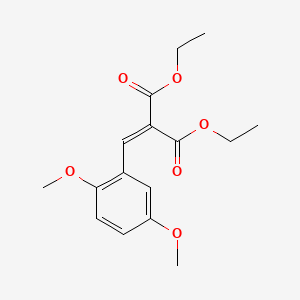

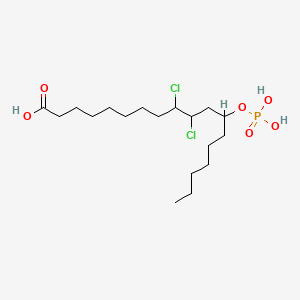

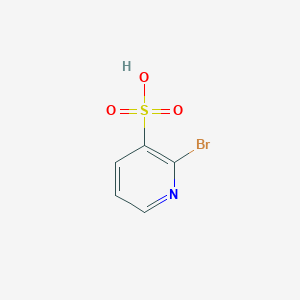
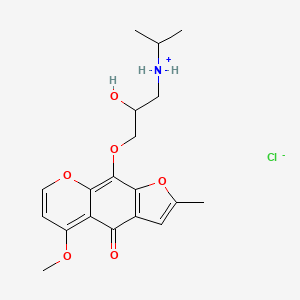
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
